Lipophilicity (LogP) Comparison
The experimental LogP value of 4‑(hydroxymethyl)quinolin-2(1H)-one is 1.43270, measured via reversed‑phase HPLC [1]. This places its lipophilicity between the more polar 6‑hydroxymethyl isomer (LogP = 0.4) [2] and the slightly more lipophilic parent quinolin-2(1H)-one (LogP = 1.52810) [3]. The 1.03 LogP unit difference between the 4‑ and 6‑isomers corresponds to a more than 10‑fold difference in octanol/water partition coefficient, significantly impacting membrane permeability and protein binding.
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.43270 |
| Comparator Or Baseline | 6-(hydroxymethyl)quinolin-2(1H)-one (LogP = 0.4); quinolin-2(1H)-one (LogP = 1.52810) |
| Quantified Difference | ΔLogP = +1.03 (vs 6‑isomer); ΔLogP = –0.10 (vs parent) |
| Conditions | Experimental LogP determined by reversed‑phase HPLC; conditions not specified in primary source. |
Why This Matters
Lipophilicity is a critical determinant of passive membrane diffusion and oral bioavailability; the distinct LogP of the 4‑hydroxymethyl derivative makes it suitable for applications requiring a balanced hydrophilic‑lipophilic profile.
- [1] ChemSrc. 4-(Hydroxymethyl)quinolin-2(1H)-one. CAS 4876-16-8. LogP value: 1.43270. Available at: https://m.chemsrc.com/amp/cas/4876-16-8_1343494.html View Source
- [2] Molaid. 6-(Hydroxymethyl)-1H-quinolin-2-one. CAS 103702-27-8. LogP value: 0.4. Available at: https://www.molaid.com/MS_150373 View Source
- [3] Chem960. 2-Hydroxyquinoline (Quinolin-2(1H)-one). CAS 59-31-4. LogP value: 1.52810. Available at: https://m.chem960.com/cas/59314 View Source
